molecular formula C12H14N2O4 B6167178 benzyl 3-nitropyrrolidine-1-carboxylate CAS No. 1309581-45-0

benzyl 3-nitropyrrolidine-1-carboxylate

Cat. No.: B6167178
CAS No.: 1309581-45-0
M. Wt: 250.3
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Description

Benzyl 3-nitropyrrolidine-1-carboxylate is a heterocyclic organic compound featuring a five-membered pyrrolidine ring substituted with a nitro (-NO₂) group at the 3-position and a benzyl ester (-COOBn) at the 1-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to the reactivity of the nitro group, which can be reduced to an amine for further functionalization. The pyrrolidine scaffold is prevalent in bioactive molecules, and the nitro substituent enhances electrophilicity, making it a versatile precursor in medicinal chemistry.

Properties

CAS No.

1309581-45-0

Molecular Formula

C12H14N2O4

Molecular Weight

250.3

Purity

95

Origin of Product

United States

Preparation Methods

Azomethine Ylide Generation

Azomethine ylides are typically formed via deprotonation of iminium salts or decarboxylation of α-amino acids. For example, trifluoroacetic acid (TFA) catalyzes the generation of unstabilized ylides from benzyl-substituted amines under mild conditions. The ylide’s reactivity is modulated by electron-withdrawing groups on the nitro alkene, ensuring regioselective cycloaddition.

Cycloaddition Reaction Conditions

Optimized conditions for the cycloaddition include:

  • Solvents : Dichloromethane (DCM) or toluene for enhanced solubility of nitro alkenes.

  • Catalysts : TFA (5–10 mol%) or Lewis acids such as Cu(CH₃CN)₄PF₆ for enantioselective variants.

  • Temperature : 0–25°C to minimize side reactions.

  • Reaction Time : 12–48 hours, monitored by LC-MS for completion.

Table 1. Representative Cycloaddition Conditions and Yields

Nitro AlkeneCatalystSolventTemperature (°C)Yield (%)
NitrostyreneTFA (10 mol%)DCM073
2-Nitroacrylic acidCuPF₆Toluene2568
NitroethyleneNoneTHF4058

Data derived from.

The reaction proceeds via a concerted mechanism, with the nitro group directing endo selectivity to form the thermodynamically favored cis-isomer. Post-cycloaddition, the benzyl carboxylate group is introduced via esterification using benzyl chloroformate under basic conditions.

Enantioselective Synthesis Using Chiral Catalysts

Recent advances employ chiral ligands to achieve enantioselective cycloadditions. For instance, (R)-Fesulphos ligands paired with Cu(I) catalysts induce asymmetric induction, yielding pyrrolidines with up to 97% enantiomeric excess (ee). Key parameters include:

  • Ligand-to-Catalyst Ratio : 1.1:1 for optimal stereocontrol.

  • Temperature : Sub-ambient (0–5°C) to preserve chiral integrity.

  • Additives : Triethylamine (TEA) neutralizes acidic byproducts.

Example Procedure :

  • Combine Cu(CH₃CN)₄PF₆ (7.5 mg, 0.02 mmol) and (R)-Fesulphos (10.1 mg, 0.022 mmol) in DCM.

  • Add N-phenylmaleimide (34.6 mg, 0.20 mmol) and nitro alkene (0.20 mmol).

  • Stir at 0°C for 12 hours, then purify via silica gel chromatography (heptane:EtOAc, 1:1).

Alternative Synthetic Routes

Nitration of Pyrrolidine Precursors

While less common, electrophilic nitration of benzyl pyrrolidine-1-carboxylate derivatives offers a divergent pathway. However, regioselectivity challenges limit its utility. Nitrating agents like nitric acid/sulfuric acid mixtures at −10°C achieve moderate yields (40–50%) but require rigorous temperature control.

Reductive Amination Followed by Nitro Group Introduction

This two-step approach involves:

  • Reductive Amination : Condensation of benzyl amine with keto esters, followed by NaBH₄ reduction.

  • Nitration : Treatment with acetyl nitrate (AcONO₂) to install the nitro group.
    Yields for this method range from 30–45%, making it less efficient than cycloaddition.

Purification and Characterization

Crude products are typically purified via:

  • Distillation : Under reduced pressure (6 mmHg) to isolate fractions at 145–150°C.

  • Chromatography : Flash silica gel with heptane/ethyl acetate gradients.

  • Recrystallization : From ethanol/water mixtures for high-purity isolates.

Spectroscopic Data :

  • ¹H NMR (CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 4.60 (s, 2H, CH₂Ph), 3.75–3.65 (m, 2H, pyrrolidine-H), 2.90–2.70 (m, 3H, pyrrolidine-H).

  • IR (KBr) : 1720 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) .

Chemical Reactions Analysis

Benzyl 3-nitropyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, acids, bases, and nucleophiles. Major products formed from these reactions include amines, carboxylic acids, and substituted pyrrolidine derivatives .

Scientific Research Applications

Benzyl 3-nitropyrrolidine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzyl 3-nitropyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to enhance the compound’s binding affinity to certain proteins and enzymes, leading to its biological effects . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Benzyl 4-(3-Ethoxy-3-oxopropyl)piperidine-1-carboxylate

Structural Differences :

  • Core Ring : Piperidine (6-membered) vs. pyrrolidine (5-membered).
  • Substituents : A 3-ethoxy-3-oxopropyl group replaces the nitro group.

tert-Butyl 3-Nitropyrrolidine-1-carboxylate

Structural Differences :

  • Ester Group : tert-Butyl (Boc) replaces benzyl.

Benzyl 3-Hydroxypyrrolidine-1-carboxylate

Structural Differences :

  • Substituent: Hydroxyl (-OH) replaces nitro (-NO₂).

Tabular Comparison of Key Attributes

Compound Name Core Ring Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Benzyl 3-nitropyrrolidine-1-carboxylate Pyrrolidine 3-NO₂, 1-COOBn C₁₂H₁₂N₂O₄ 248.24 Electrophilic, nitro precursor
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate Piperidine 3-ethoxy-3-oxopropyl C₁₈H₂₃NO₄ 333.38 Flexible, ester-functionalized
tert-Butyl 3-nitropyrrolidine-1-carboxylate Pyrrolidine 3-NO₂, 1-COOtBu C₁₀H₁₆N₂O₄ 228.25 Boc-protected, hydrolysis-resistant
Benzyl 3-hydroxypyrrolidine-1-carboxylate Pyrrolidine 3-OH, 1-COOBn C₁₂H₁₃NO₃ 219.24 Polar, hydrogen-bond donor

Critical Analysis of Substituent and Ring Effects

  • Nitro vs. Hydroxyl : The nitro group enhances electrophilicity and serves as a reducible handle for amine synthesis, whereas the hydroxyl group promotes solubility and hydrogen bonding .
  • Benzyl vs. tert-Butyl Esters: Benzyl esters are labile under hydrogenolytic conditions, enabling selective deprotection, while tert-butyl esters require acidic conditions for cleavage .
  • Piperidine vs.

Q & A

Q. What are the common synthetic routes for benzyl 3-nitropyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves:

  • Nitro group introduction : Nitration of benzyl pyrrolidine precursors using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Carboxylate protection : Benzyl chloroformate reacts with the pyrrolidine nitrogen in anhydrous dichloromethane (DCM) with a base (e.g., triethylamine) to form the carboxylate .
  • Optimization : Yield and selectivity depend on solvent polarity, stoichiometry (e.g., 1.2 equivalents of nitrating agent), and reaction time (typically 6–12 hours). Side products like regioisomers may form if temperature control is inadequate .

Q. What spectroscopic methods are used to characterize this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., nitro group at C3: δ ~4.5 ppm for adjacent protons; benzyl ester: δ ~5.1 ppm for CH₂) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₄N₂O₄: 266.0903) .
  • IR Spectroscopy : Nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and ester carbonyl (~1740 cm⁻¹) validate functional groups .

Q. How is crystallographic data for this compound analyzed to resolve structural ambiguities?

Answer:

  • Data collection : Single-crystal X-ray diffraction (SCXRD) using synchrotron radiation or Cu-Kα sources.
  • Refinement : SHELXL (for small molecules) refines positional and thermal parameters, with R-factor convergence <5% .
  • Validation : ORTEP-3 visualizes thermal ellipsoids to confirm nitro group orientation and ring puckering .

Advanced Research Questions

Q. How can conflicting data on stereochemical outcomes in this compound derivatives be resolved?

Answer:

  • Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol gradients to separate enantiomers .
  • DFT calculations : Compare experimental and computed NMR chemical shifts (e.g., using Gaussian 16) to assign absolute configurations .
  • X-ray anomalous dispersion : Heavy-atom derivatives (e.g., brominated analogs) enhance Flack parameter accuracy .

Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?

Answer:

  • Catalyst screening : Pd(PPh₃)₄ or PdCl₂(dppf) with Cs₂CO₃ in dioxane (80°C, 24h) improves Buchwald–Hartwig amination efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions with aryl halides .
  • Additives : Molecular sieves (3Å) absorb water to prevent ester hydrolysis during reactions .

Q. How do computational models predict the biological activity of this compound analogs?

Answer:

  • Docking studies : AutoDock Vina simulates binding to targets (e.g., kinases) using crystal structures from the PDB .
  • QSAR models : Correlate nitro group position (C3 vs. C4) with IC₅₀ values against proteases .
  • MD simulations : GROMACS assesses stability of ligand–receptor complexes over 100-ns trajectories .

Q. What experimental designs address discrepancies in reported melting points for this compound?

Answer:

  • Purification : Recrystallize from ethyl acetate/hexane (1:3) to remove impurities affecting thermal properties .
  • DSC analysis : Differential scanning calorimetry (heating rate 10°C/min) detects polymorphs or solvates .
  • Inter-lab validation : Collaborative studies using standardized protocols (e.g., ASTM E928) reduce measurement variability .

Methodological Tables

Q. Table 1. Reaction Optimization Parameters for Nitro Group Introduction

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents decomposition
HNO₃ Concentration65–70%Balances reactivity/safety
Reaction Time6–12 hoursMaximizes conversion

Q. Table 2. Key Crystallographic Data

MetricValueTool/Software
Space GroupP2₁2₁2₁SHELXTL
R-factor<0.05SHELXL
Puckering Amplitude0.25 ÅCremer-Pople

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